Hexadecyl(trimethyl)azanium;hydrogen sulfate (CAS: 68214-07-3), also known as Cetyltrimethylammonium hydrogen sulfate (CTAHS), is a quaternary ammonium salt that functions as a cationic surfactant. It shares the same core structure—a C16 alkyl chain and a trimethylammonium cationic headgroup—with the widely used halide-based surfactants Cetyltrimethylammonium bromide (CTAB) and chloride (CTAC). The distinguishing feature of CTAHS is its hydrogen sulfate (HSO₄⁻) counter-anion, which imparts distinct physical and chemical properties relevant to its use as a phase-transfer catalyst, a templating agent for mesoporous materials, and a component in specialized formulations.
Direct substitution of hexadecyl(trimethyl)azanium;hydrogen sulfate with its common halide analogs, particularly Cetyltrimethylammonium bromide (CTAB), is often unviable in process-sensitive applications. The counter-anion (HSO₄⁻ vs. Br⁻) is not a passive component; it directly governs critical procurement-relevant properties including thermal stability, decomposition temperature, and behavior in electrochemical systems. The hydrogen sulfate anion can also act as a proton donor, classifying the compound as a protic ionic liquid and influencing solution pH, a factor not present with halide salts. This makes simple substitution a risk for process reproducibility, thermal integrity, and formulation compatibility.
Hexadecyl(trimethyl)azanium;hydrogen sulfate demonstrates significantly higher thermal stability compared to its commonly used bromide analog, CTAB. The decomposition onset for the hydrogen sulfate salt is reported at 250-260 °C, whereas CTAB begins to decompose in the range of 237–243 °C.
| Evidence Dimension | Decomposition Temperature (°C) |
| Target Compound Data | 250–260 °C |
| Comparator Or Baseline | Cetyltrimethylammonium bromide (CTAB): 237–243 °C |
| Quantified Difference | ~10-20 °C higher decomposition onset |
| Conditions | As reported in literature and supplier datasheets. |
This higher thermal budget is a critical advantage in applications requiring elevated temperatures, such as the calcination step in the synthesis of mesoporous silica or other nanomaterials, ensuring template integrity during processing.
The choice of counter-anion directly impacts the self-assembly behavior of cationic surfactants in solution. While a direct head-to-head CMC comparison under identical conditions is not readily available in the literature, studies show that the CMC of CTAB is approximately 0.93-1.0 mM in water at ~25°C. The behavior of the hydrogen sulfate version is expected to differ due to the distinct hydration and charge density of the HSO₄⁻ anion, influencing micelle stability, aggregation number, and interaction with other species, which is a key consideration for templating and formulation design.
| Evidence Dimension | Critical Micelle Concentration (CMC) in water |
| Target Compound Data | Data not available for direct comparison |
| Comparator Or Baseline | Cetyltrimethylammonium bromide (CTAB): ~0.93-1.0 mM |
| Quantified Difference | Not quantified, but expected based on anion properties |
| Conditions | Aqueous solution, ~25-30°C. |
Differences in CMC and aggregation behavior mean that process parameters (like concentration) optimized for CTAB cannot be directly transferred to CTAHS, making substitution a risk for achieving desired particle sizes, pore structures, or formulation stability.
Unlike halide salts such as CTAB, hexadecyl(trimethyl)azanium;hydrogen sulfate can function as a protic ionic liquid (PIL). This is because the hydrogen sulfate anion can act as both a proton donor and acceptor, facilitating proton transport mechanisms (Grotthuss and vehicle). This property is absent in aprotic halide-based analogs and is essential for applications requiring proton conductivity, such as in electrolytes for proton exchange membranes or as a catalyst in certain organic reactions.
| Evidence Dimension | Ionic Liquid Classification |
| Target Compound Data | Protic Ionic Liquid (PIL) |
| Comparator Or Baseline | Cetyltrimethylammonium bromide (CTAB): Aprotic quaternary ammonium salt |
| Quantified Difference | Qualitative difference in proton transport capability |
| Conditions | Anhydrous or low-water conditions |
For development of fuel cell membranes, anhydrous electrolytes, or acid-catalyzed reactions in non-aqueous media, the proton-donating ability of the hydrogen sulfate anion is a non-negotiable functional requirement that CTAB cannot fulfill.
The enhanced thermal stability of this compound makes it a more robust choice than CTAB for synthesizing mesoporous materials (e.g., silica, metal oxides) where processing or aging steps exceed 240 °C, ensuring the integrity of the surfactant template prior to removal by calcination.
Its character as a protic ionic liquid makes it suitable for use in non-aqueous systems where proton conductivity is required. This includes the formulation of polymer electrolytes for fuel cells or as a dual surfactant-catalyst in acid-catalyzed reactions in organic media.
In organic synthesis, where the presence of bromide or chloride ions from CTAB or CTAC could lead to unwanted side reactions or catalyst poisoning, the non-coordinating and less nucleophilic hydrogen sulfate anion offers a more inert alternative for phase transfer catalysis.
The hydrogen sulfate form is specified for use as an ion-pair reagent in certain HPLC applications, where the specific interaction of the HSO₄⁻ anion with the analyte and stationary phase is required for achieving proper separation.
Irritant